(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone
Description
Historical Context and Discovery
The discovery of sulfoximines traces back to 1949 with the identification of the first sulfoximine compound, methionine sulfoximine, which was discovered as a toxic factor in wheat treated with nitrogen trichloride during industrial bleaching processes. This initial discovery arose from investigations into epileptiform fits and eventual death observed in dogs fed a diet rich in wheat from the industrial bleaching process. The toxic factor was subsequently identified as methionine sulfoximine, marking the beginning of sulfoximine chemistry as a distinct discipline. During the 1970s, Satzinger and Stoss at Gödecke AG pioneered the systematic use of the sulfoximine group in medicinal chemistry, attracted by its chemical stability and the possibility to functionalize the sulfoximine nitrogen. Their pioneering work led to the development of several clinical candidates, including suloxifen for antiasthmatic applications and various other therapeutic compounds containing the sulfoximine moiety.
The field remained relatively niche for several decades, explored by only a few research groups worldwide, with applications mainly centered around the use of sulfoximines as chiral auxiliaries or ligands in asymmetric catalysis. However, the late 20th and early 21st centuries witnessed renewed interest in sulfoximine chemistry, driven by advances in synthetic methodologies and recognition of their potential in drug discovery applications. The development of efficient synthetic routes, particularly those involving hypervalent iodine mediated nitrogen transfer reactions, has significantly expanded access to diverse sulfoximine structures. This historical progression reflects the evolution from accidental discovery to purposeful design and synthesis of sulfoximine compounds for specific applications.
Nomenclature and Classification
The systematic nomenclature of (2-aminoethyl)(methyl)(methylimino)-6-sulfanone follows established conventions for organosulfur compounds, specifically those containing the sulfoximine functional group. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound can be described as a lambda-6-sulfanone derivative, indicating the hypervalent nature of the sulfur center. The molecular formula for related compounds in this class, such as ((2-aminoethyl)imino)dimethyl-lambda-6-sulfanone, is represented as C4H12N2OS with a molecular weight of 136.22 grams per mole. The structural designation "lambda-6-sulfanone" specifically denotes the oxidation state and coordination environment of the sulfur atom, which forms bonds to two oxygen atoms, one nitrogen atom, and carbon substituents.
Sulfoximines are classified as organosulfur compounds containing a sulfonyl functional group with an additional nitrogen substituent, distinguishing them from sulfones and sulfoxides. The general structural formula for sulfoximines can be represented as R-S(=O)(=NR')-R'', where R, R', and R'' represent various organic substituents. In the case of (2-aminoethyl)(methyl)(methylimino)-6-sulfanone, the aminoethyl and methyl groups serve as the carbon-containing substituents, while the methylimino group provides the nitrogen functionality characteristic of sulfoximines. This classification places the compound within a broader family of hypervalent sulfur compounds that exhibit unique bonding patterns and chemical properties not observed in traditional divalent sulfur compounds.
| Classification Parameter | Description | Reference Example |
|---|---|---|
| Chemical Class | Sulfoximine | (2-aminoethyl)(methyl)(methylimino)-6-sulfanone |
| Functional Group | Lambda-6-sulfanone | C4H12N2OS |
| Molecular Architecture | Hypervalent sulfur | Central S(VI) oxidation state |
| Bonding Pattern | S-O, S-N, S-C bonds | Tetrahedral geometry |
Significance in Organic Sulfur Chemistry
The significance of (2-aminoethyl)(methyl)(methylimino)-6-sulfanone and related sulfoximines in organic sulfur chemistry extends beyond their unique structural features to encompass their distinctive chemical properties and potential applications. Sulfoximines represent a major group of organosulfur compounds that have no direct counterparts among organic oxygen compounds, making them particularly valuable for exploring new chemical space. The hypervalent nature of the sulfur center in these compounds allows for the accommodation of more than eight valence electrons, which is achieved through the utilization of sulfur 3d orbitals in bonding schemes, although alternative polar bonding models have also been proposed.
The chemical stability of sulfoximines has been demonstrated to be remarkably high, with these compounds showing resistance to various chemical transformations that would readily affect other functional groups. This stability, combined with their polar nature and hydrogen-bond acceptor and donor functionalities, makes sulfoximines particularly attractive for medicinal chemistry applications. Studies have shown that sulfoximines exhibit favorable physicochemical properties, including appropriate aqueous solubility, membrane permeability, and metabolic stability. The structural diversity achievable through functionalization of the nitrogen center provides additional opportunities for fine-tuning molecular properties and exploring structure-activity relationships.
Recent synthetic developments have significantly enhanced the accessibility of sulfoximine compounds, particularly through methods involving hypervalent iodine reagents and ammonia sources. The development of room-temperature synthetic protocols using bisacetoxyiodobenzene and ammonium carbamate has provided an extremely facile approach to form sulfoximine derivatives from sulfoxides. These synthetic advances have opened new avenues for the preparation of structurally diverse sulfoximines, including compounds like (2-aminoethyl)(methyl)(methylimino)-6-sulfanone, which combine multiple functional groups within a single molecular framework.
Research Progression Timeline
The research progression in sulfoximine chemistry has followed a distinctive trajectory, beginning with serendipitous discovery and evolving into systematic investigation and application. The initial period from 1949 to 1970 was characterized by the identification of the first sulfoximine compound and preliminary studies of its biological effects. During this era, the toxic properties of methionine sulfoximine were elucidated, revealing its ability to induce decreased tissue levels of glutamine and glutathione through inhibition of glutamine synthetase. This early work established the biological relevance of sulfoximines but did not immediately translate into widespread chemical interest.
The second phase, spanning from 1970 to 1990, marked the beginning of systematic medicinal chemistry applications under the leadership of Satzinger and Stoss at Gödecke AG. This period witnessed the development of several clinical candidates, including suloxifen for asthma treatment and various other therapeutic compounds. The introduction of L-buthionine sulfoximine as a specific inhibitor of gamma-glutamylcysteine synthetase by Griffith and Meister in the late 1970s further demonstrated the potential of rationally designed sulfoximines for biological applications. During this phase, researchers also began exploring the use of sulfoximines as chiral auxiliaries and ligands in asymmetric catalysis.
| Time Period | Key Developments | Significant Compounds | Research Focus |
|---|---|---|---|
| 1949-1970 | Discovery and initial characterization | Methionine sulfoximine | Toxicological studies |
| 1970-1990 | Medicinal chemistry applications | Suloxifen, L-buthionine sulfoximine | Therapeutic development |
| 1990-2010 | Synthetic methodology development | Various N-protected derivatives | Catalytic applications |
| 2010-Present | Advanced synthetic methods | Hypervalent iodine derivatives | Drug discovery applications |
The modern era of sulfoximine research, beginning around 2000 and accelerating significantly after 2010, has been characterized by major advances in synthetic methodology and renewed interest in drug discovery applications. The development of hypervalent iodine mediated nitrogen transfer reactions has revolutionized the synthesis of sulfoximines, providing mild and efficient routes to previously inaccessible compounds. Bull and Luisi's 2016 report on the preparation of unprotected sulfoximines from sulfoxides using bisacetoxyiodobenzene and ammonium carbamate represented a particularly significant breakthrough. This methodology has enabled the synthesis of diverse sulfoximine structures, including compounds related to (2-aminoethyl)(methyl)(methylimino)-6-sulfanone, with excellent functional group tolerance and retention of stereochemical integrity.
Contemporary research has also focused on expanding the scope of sulfoximine synthesis through unified approaches that can produce both sulfoximines and related sulfonimidamides in a single synthetic operation. These developments have been accompanied by increased recognition of sulfoximines as valuable components in drug discovery, with studies demonstrating their favorable pharmacological properties and potential as bioisosteres for traditional sulfur-containing functional groups. The progression from accidental discovery to sophisticated synthetic methodology and purposeful application represents a remarkable evolution in sulfoximine chemistry, positioning compounds like (2-aminoethyl)(methyl)(methylimino)-6-sulfanone at the forefront of contemporary organosulfur research.
Properties
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS.C2H2O4/c1-6-8(2,7)4-3-5;3-1(4)2(5)6/h3-5H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDFVGXOYBYTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone typically involves the reaction of appropriate amine and sulfanone precursors under controlled conditions. One common method involves the reaction of (2-aminoethyl)methylamine with a sulfanone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can undergo various chemical reactions, including:
Oxidation: The sulfanone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amines and sulfanones.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of various organic molecules, particularly those requiring amine or sulfanone functionalities. Its ability to undergo further chemical transformations makes it an essential component in organic synthesis.
Biology
- Biochemical Probes : Research indicates that (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can function as a biochemical probe or inhibitor targeting specific enzymes or receptors involved in critical biological pathways. This property is particularly relevant in studies related to cancer biology, where it may inhibit cell signaling pathways associated with tumor growth and metastasis .
- Interaction Studies : Interaction studies focus on understanding how this compound binds to biological molecules, which is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Medicine
- Therapeutic Potential : The compound is being explored for its pharmacological effects, especially in treating diseases linked to enzyme dysregulation. Its structural features suggest that it may interact through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a therapeutic agent .
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes related to metabolic pathways, which could lead to applications in treating conditions such as diabetes and neurodegenerative diseases like Alzheimer's .
Industrial Applications
In industrial settings, (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can be employed in the production of specialty chemicals and materials. Its dual functionality allows it to be used in various formulations where both amine and sulfonyl groups are beneficial.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)methylamine: Shares the amine functional group but lacks the sulfanone group.
Sulfanone derivatives: Compounds with similar sulfanone structures but different substituents.
Uniqueness
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone is unique due to its combination of amine and sulfanone functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone, also known as lambda6-sulfanone, is a sulfur-containing organic compound with the molecular formula C₅H₁₄N₂O₁S and a molecular weight of approximately 226.25 g/mol. Its unique structure, which includes an aminoethyl group, methyl groups, and a methylimino group, allows it to participate in a variety of biological interactions that may have therapeutic implications.
The compound exhibits several chemical properties that facilitate its biological activity:
- Hydrogen Bonding : The presence of amino and imino groups allows for hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The methyl groups contribute to hydrophobic interactions, enhancing the compound's binding affinity to certain targets.
These interactions are crucial for its potential role as an inhibitor of enzymes and receptors involved in critical cellular processes, particularly those related to cancer growth and metastasis.
Biological Activities
Research indicates that (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone possesses various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, particularly those involved in cell signaling pathways associated with cancer. This inhibition could lead to reduced tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is necessary to confirm these findings.
Case Studies and Research Findings
A summary of notable research findings includes:
- Inhibition Studies : In vitro studies have demonstrated that (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can effectively inhibit specific kinases involved in cancer progression. For instance, it has shown promising results against spleen tyrosine kinase (SYK), which plays a role in various malignancies .
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics in animal models. For example, compound stability and bioavailability were assessed through various dosing regimens, showing no significant adverse effects at therapeutic doses .
- Toxicology Assessments : Toxicological evaluations revealed that while some doses resulted in gastrointestinal discomfort, lower doses maintained efficacy without significant toxicity. This highlights the importance of dose optimization for therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone stands out among structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoethylmethyl sulfone | Contains amino and sulfone groups | Known for its role as a methionine antagonist |
| Methylimino sulfonamide | Similar functional groups | Primarily used in synthetic applications |
| Ethyl(methyl)amino sulfonamide | Ethyl group instead of aminoethyl | Different pharmacological properties |
The distinct combination of functional groups in (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone may confer unique biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
